molecular formula C20H13F3N4O B2695935 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 1226426-91-0

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2695935
CAS No.: 1226426-91-0
M. Wt: 382.346
InChI Key: AHTIJGXBCHAFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoline-Imidazole Hybrid Compounds

Quinoline-imidazole hybrids emerged in the early 2000s as a response to the need for compounds addressing drug resistance in infectious diseases and cancer. The quinoline scaffold, historically prominent in antimalarial drugs like chloroquine, was fused with imidazole—a heterocycle known for its metal-binding capacity and prevalence in antifungal agents (e.g., ketoconazole). Early hybrids focused on antiparasitic applications, but by 2015, research shifted toward oncology, driven by findings that such hybrids inhibit tyrosine kinases and epigenetic regulators.

The incorporation of benzamide groups, as seen in N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide, became prominent after 2018, when studies demonstrated that aryl carboxamide extensions improve DNA intercalation and topoisomerase inhibition. The trifluoromethyl group, introduced to enhance metabolic stability and lipophilicity, reflects a broader trend in medicinal chemistry to exploit fluorine’s electronegativity for target binding optimization.

Significance in Medicinal Chemistry Research

This compound exemplifies three key design principles:

  • Multi-target engagement : The quinoline core intercalates DNA, while the imidazole nitrogen coordinates with metalloenzymes like histone deacetylases (HDACs).
  • Enhanced pharmacokinetics : The trifluoromethyl group reduces oxidative metabolism, as evidenced by a 40% increase in plasma half-life compared to non-fluorinated analogs in murine models.
  • Synergistic activity : In A549 lung cancer cells, the hybrid structure shows 3-fold greater cytotoxicity than equimolar combinations of isolated quinoline and imidazole components.

Table 1: Key Structural Features and Associated Bioactivities

Structural Element Target Engagement Observed Effect (IC₅₀)
Quinoline core DNA topoisomerase II 0.8 ± 0.1 µM (HeLa cells)
Imidazole ring HDAC6 zinc-binding domain 85% inhibition at 10 µM
Trifluoromethyl benzamide ATP-binding pocket (PI3Kα) 1.2 µM (kinase assay)

Position within Heterocyclic Pharmacophore Classification

The compound belongs to Class III hybrid pharmacophores, defined by the European Federation of Medicinal Chemistry as "covalently linked heterocycles with orthogonal target affinities." Specifically:

  • Quinoline : Provides planar aromaticity for intercalation and π-π stacking with kinase ATP pockets.
  • Imidazole : Serves as a zinc-binding group (ZBG) for metalloenzyme inhibition, with pKa ~6.9 enabling protonation in acidic tumor microenvironments.
  • Benzamide : Anchors the molecule to protein surfaces via hydrogen bonding, with the trifluoromethyl group inducing dipole interactions in hydrophobic pockets.

Notably, the 8-position quinoline substitution pattern prevents steric clashes observed in earlier 4-substituted analogs, improving binding to B-DNA’s major groove.

Current Research Landscape and Gaps

Recent studies (2023–2025) focus on:

  • PROTAC conjugation : Attaching E3 ligase ligands (e.g., thalidomide derivatives) to degrade oncoproteins like BRD4.
  • Covalent inhibition : Engineering acrylamide warheads at the imidazole C2 position for irreversible binding to EGFR T790M mutants.

Critical gaps remain:

  • In vivo distribution : Only 22% oral bioavailability reported in rats, necessitating prodrug strategies.
  • Off-target effects : 30% inhibition of hERG at 10 µM, requiring structural mitigation.
  • Resistance mechanisms : Upregulation of ABCG2 efflux pumps observed in repeated DU145 prostate cancer exposures.

Future directions include crystallographic studies of the compound bound to PI3Kγ and development of fluorinated analogs with reduced hERG affinity.

Properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-1-5-14(15)19(28)25-16-7-3-4-13-8-9-17(26-18(13)16)27-11-10-24-12-27/h1-12H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTIJGXBCHAFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the imidazole ring and the trifluoromethyl group. The final step involves the formation of the benzamide linkage.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Imidazole Ring Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction using imidazole and a suitable leaving group on the quinoline core.

    Trifluoromethyl Group Addition: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzamide Formation: The final step involves the coupling of the quinoline-imidazole intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Antiviral Applications

Research indicates that compounds containing imidazole and quinoline moieties exhibit promising antiviral activities. For instance, derivatives of imidazole have been shown to inhibit various viral strains effectively.

Case Study: Inhibition of Viral Proteases

A study highlighted the efficacy of imidazole derivatives against HIV-1 protease. The compound demonstrated significant inhibition, suggesting potential as a therapeutic agent for retroviral infections .

Table 1: Antiviral Efficacy of Imidazole Derivatives

CompoundVirus TargetIC50 (μM)
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamideHIV-1 Protease0.85
Imidazole derivative ADengue Virus1.85
Imidazole derivative BYellow Fever Virus0.35

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly through the inhibition of specific cancer cell lines.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
A549 (Lung Cancer)3.5Cell cycle arrest
HeLa (Cervical Cancer)4.0Inhibition of proliferation

Antibacterial Applications

Recent studies have explored the antibacterial properties of this compound against various bacterial strains, including resistant strains.

Case Study: Efficacy Against Multidrug-resistant Bacteria

Research has demonstrated that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a lead compound for developing new antibiotics .

Table 3: Antibacterial Activity Against Resistant Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
MRSA12.5
Escherichia coli (E. coli)15.0
Pseudomonas aeruginosa10.0

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s closest structural analogs include benzimidazole-thioacetamido benzamide derivatives (e.g., 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide , referred to as W1 in ). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
Core Structure Quinoline-imidazole hybrid Benzimidazole-thioacetamido benzamide
Key Substituents Trifluoromethyl (-CF₃) on benzamide 2,4-Dinitrophenyl and thioacetamido groups
Electronic Effects -CF₃ (electron-withdrawing) enhances stability and lipophilicity -NO₂ (strong electron-withdrawing) increases reactivity and target binding
Reported Activities Inferred anticancer potential (quinoline/imadazole synergy) Antimicrobial (Gram-positive bacteria) and anticancer (IC₅₀: 12–18 μM)
Synthetic Route Likely involves palladium-catalyzed coupling (quinoline functionalization) Recrystallized via ethanol; characterized by spectral data (NMR, IR)

Key Differences in Pharmacological Profile

Target Selectivity: The quinoline-imidazole scaffold in the target compound may favor interactions with kinase domains (e.g., EGFR or Aurora kinases) due to its planar aromatic system, which is less prominent in benzimidazole-based W1. W1’s dinitrophenyl group likely enhances DNA alkylation or intercalation, contributing to its broad-spectrum antimicrobial action .

Solubility and Bioavailability :

  • The trifluoromethyl group in the target compound improves membrane permeability compared to W1’s polar nitro groups, which may limit W1’s absorption in vivo.

Toxicity Profile :

  • Nitro groups in W1 are associated with mutagenic risks, whereas the trifluoromethyl group in the target compound is generally metabolically inert, suggesting a safer profile.

Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide, identified by its CAS number 1226426-91-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H13_{13}F3_3N4_4O, with a molecular weight of 382.3 g/mol. The compound features a quinoline core linked to an imidazole ring and a trifluoromethyl group, contributing to its unique pharmacological profile.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives of quinoline and imidazole can induce apoptosis in cancer cell lines:

  • Case Study : A derivative exhibited an IC50_{50} value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound accelerated apoptosis in a dose-dependent manner .

The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar imidazole and quinoline derivatives have been studied for their effectiveness against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AS. aureus0.015 mg/mL
Compound BE. coli200 μg/mL
Compound CP. aeruginosa500 μg/mL

These findings indicate that modifications in the structure can enhance antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : It can interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Mechanism : The presence of the imidazole ring is known to interfere with bacterial cell wall synthesis and function.

Research Findings

Recent studies have highlighted the potential of this compound as a lead candidate for drug development:

  • In Vivo Studies : Animal models treated with similar compounds showed significant tumor growth suppression compared to control groups .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the quinoline or imidazole moieties can enhance bioactivity, providing insights for future modifications aimed at improving efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and coupling reactions. Key steps include:

  • Amide bond formation : Use of thionyl chloride (SOCl₂) to activate carboxylic acids, followed by reaction with amines under inert atmospheres (e.g., nitrogen) .
  • Coupling reactions : Electrooxidative amination between aryl amides and amines, as demonstrated in similar quinoline-benzamide systems (e.g., using fluoxetine hydrochloride as a coupling partner) .
  • High-yield strategies : Triethylamine (Et₃N) and DMAP as catalysts in solvent-free or low-temperature conditions to achieve near-quantitative yields, as seen in analogous m-diamide syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm imidazole and quinoline proton environments and trifluoromethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation, particularly for distinguishing isotopic patterns of fluorine and trifluoromethyl groups .
  • Fluorescence spectroscopy : Useful if the compound exhibits fluorescent properties due to conjugated quinoline-imidazole systems, as observed in zinc-complex analogs .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer :

  • Enzyme inhibition : Structural analogs (e.g., CYP24A1 inhibitors) suggest potential for targeting cytochrome P450 enzymes. Biological evaluation should include enzyme-specific assays (e.g., fluorimetric or HPLC-based activity measurements) .
  • Anticancer activity : Testing in kinase inhibition assays (e.g., tyrosine kinase profiling) and cell viability assays (MTT or apoptosis markers) based on related imidazole-quinoline hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of trifluoromethylbenzamide with imidazole-quinoline intermediates?

  • Methodological Answer :

  • Catalytic systems : Use DMAP and Et₃N to accelerate acylation while minimizing side reactions, as demonstrated in high-yield syntheses of fluorinated benzamides .
  • Solvent-free conditions : Adopt Friedel-Crafts acylation protocols with Eaton’s reagent (P₂O₅/MeSO₃H) to enhance regioselectivity and reduce purification complexity .
  • Temperature control : Maintain reactions at 20–25°C to prevent trifluoromethyl group degradation .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

  • Methodological Answer :

  • Assay standardization : Validate enzyme sources (e.g., recombinant vs. native CYP24A1) and buffer conditions (pH, cofactors) to ensure reproducibility .
  • Structural analogs : Compare activity trends with closely related compounds (e.g., fluopyram derivatives) to identify critical substituents affecting potency .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding mode consistency across experimental setups .

Q. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In vitro microsomal assays : Use liver microsomes (human/rodent) with NADPH cofactors to evaluate oxidative metabolism and identify major metabolites via LC-MS/MS .
  • Isotope labeling : Incorporate deuterium or ¹³C in the trifluoromethyl group to track metabolic pathways .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.